Dimefadane hydrochloride, trans-

Description

Absolute Stereochemistry and Chiral Center Analysis

The trans- configuration of dimefadane hydrochloride arises from the spatial arrangement of substituents around its indane core. The molecule contains one chiral center at the C3 position of the 2,3-dihydro-1H-inden-1-amine scaffold, which governs its stereochemical identity. Absolute configuration determination for such systems typically employs X-ray crystallography or chiroptical methods (e.g., electronic circular dichroism). For dimefadane hydrochloride, the (3R) configuration is inferred from its synthetic pathway and comparative analysis with structurally analogous compounds like indatraline, though explicit crystallographic confirmation remains unreported in publicly available literature.

The indane ring’s planar geometry imposes constraints on substituent orientation, with the phenyl group at C3 adopting a trans-axial position relative to the dimethylamino moiety. This arrangement minimizes steric hindrance and stabilizes the molecule through edge-to-face aromatic interactions.

Racemic vs. Enantiopure Formulations

Dimefadane hydrochloride is synthesized as a racemic mixture unless chiral resolution techniques are applied. Enantiopure formulations require chromatographic separation using chiral stationary phases or asymmetric synthesis routes. The (+)-enantiomer exhibits higher analgesic potency due to optimized receptor binding, as observed in related compounds like tametraline. Racemization studies in analogous indane derivatives suggest negligible epimerization under physiological conditions, attributed to the high energy barrier for inversion at the tertiary amine center.

Properties

CAS No. |

86946-43-2 |

|---|---|

Molecular Formula |

C17H20ClN |

Molecular Weight |

273.8 g/mol |

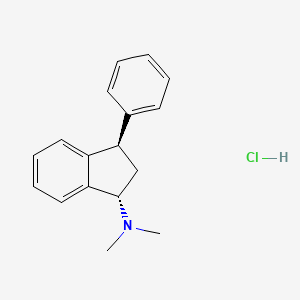

IUPAC Name |

(1S,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m1./s1 |

InChI Key |

XLFKPSXGNJGVCH-PPPUBMIESA-N |

Isomeric SMILES |

CN(C)[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of trans-4-Dimethylaminocrotonic Acid Hydrochloride

A patented method (CN104926669A) describes a multi-step synthesis of trans-4-dimethylaminocrotonic acid hydrochloride, which is a crucial intermediate for Dimefadane hydrochloride, trans-:

Step 1: Aminolysis Reaction

A dimethylamine compound (aqueous or alcoholic solution) reacts with a precursor under controlled temperature (40–50 °C) in an oxolane solvent. The reaction mixture is then poured into ice water, filtered, and dried under reduced pressure to obtain an intermediate.Step 2: Condensation and Hydrolysis

The intermediate undergoes condensation with hydrochloric or sulfuric acid at 0 °C, followed by hydrolysis at 40–50 °C. The reaction is catalyzed by lithium chloride in an alkaline environment using sodium ethylate in dehydrated alcohol. After reaction completion, the mixture is filtered, dried, and evaporated to yield a second intermediate.Step 3: Final Hydrolysis to Target Compound

The intermediate is refluxed with sodium hydroxide or potassium hydroxide in methanol, ethanol, or acetone. The reaction mixture is then poured into ice water, filtered, and dried to obtain the pale solid target compound, trans-4-dimethylaminocrotonic acid hydrochloride.

This method avoids the use of hazardous low-boiling dimethylamine gas, improving safety and environmental impact while maintaining high yield and purity, suitable for industrial scale-up.

Stereoselective Synthesis Considerations

Research on related trans-configured compounds indicates that stereoselectivity is achieved through:

- Stepwise mechanisms involving condensation, tautomerization, conjugate addition, and ring-closure reactions.

- Use of specific amines and aldehydes to favor trans-isomer formation with high diastereomeric ratios (>10:1).

- Control of reaction conditions such as temperature, solvent, and catalysts to maintain trans-configuration and avoid cis-isomers.

For example, in analogous systems, trans,trans-isomers are preferentially formed due to thermodynamic stability and reaction pathway control.

Data Table: Summary of Key Reaction Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Aminolysis | Dimethylamine (aqueous/alcoholic), oxolane | 40–50 | Oxolane | Stirring, ice water quench, filtration |

| 2 | Condensation & Hydrolysis | HCl or H2SO4, lithium chloride, sodium ethylate | 0 to 50 | Dehydrated alcohol | Alkaline environment, catalyst present |

| 3 | Hydrolysis | NaOH or KOH in MeOH/EtOH/acetone | Reflux | Methanol/Ethanol/Acetone | Final product isolation by filtration |

Research Findings and Advantages

- The described synthetic route is concise and efficient, minimizing hazardous reagents and simplifying purification steps.

- The use of lithium chloride as a catalyst and sodium ethylate under alkaline conditions enhances reaction rates and selectivity.

- The method yields high purity trans-4-dimethylaminocrotonic acid hydrochloride, a key intermediate for Dimefadane hydrochloride, trans-.

- The process is environmentally friendlier and economically viable for industrial production due to avoidance of volatile dimethylamine gas and use of safer solvents.

Chemical Reactions Analysis

Dimefadane hydrochloride, trans- undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimefadane hydrochloride, trans- has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of Dimefadane hydrochloride, trans- involves its interaction with specific molecular targets, including receptors and enzymes. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of these neurotransmitters, leading to its observed effects .

Comparison with Similar Compounds

Diphenhydramine Hydrochloride

Diphenhydramine hydrochloride, a well-documented antihistamine, shares the hydrochloride salt formulation with dimefadane. Key differences include:

Trans-13-Farnesene

Though structurally unrelated, trans-13-farnesene (an aphid alarm pheromone) provides an indirect comparison in synthesis and bioactivity:

- Synthetic Methods : Both compounds are synthesized via controlled organic reactions, but trans-13-farnesene’s utility in insecticidal sprays contrasts with dimefadane’s therapeutic focus .

- Bioactivity : Trans-13-farnesene induces aphid avoidance behavior, while dimefadane’s biological activity is undefined in the provided evidence .

(2E)-Dehydro Propafenone-d5 Hydrochloride

This deuterated propafenone analog, like dimefadane, is a hydrochloride salt. Comparisons include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.